molecular formula C13H17ClN2O4S B7777055 2-Chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate

2-Chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate

Cat. No.: B7777055
M. Wt: 332.80 g/mol
InChI Key: FJDYPIZFPSVWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate is a chemical compound that belongs to the class of sulfonylbenzoates It is characterized by the presence of a chloro group, an ethylpiperazinyl group, and a sulfonylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include substituted benzoates with various functional groups.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include sulfides.

    Hydrolysis: Products include carboxylic acids.

Scientific Research Applications

2-Chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate involves its interaction with specific molecular targets. The chloro group and the sulfonylbenzoate moiety are key functional groups that enable the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylpiperazinyl group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-2-15-5-7-16(8-6-15)21(19,20)10-3-4-12(14)11(9-10)13(17)18/h3-4,9H,2,5-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDYPIZFPSVWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+]1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.